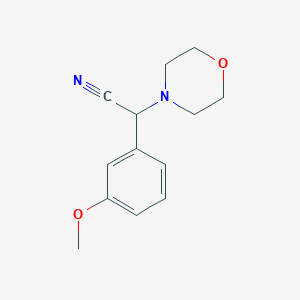

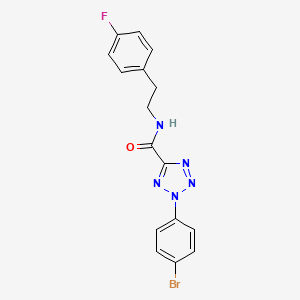

![molecular formula C25H21N5O3 B2851441 2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide CAS No. 1216500-12-7](/img/structure/B2851441.png)

2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It is related to a class of compounds that have shown potential as c-Met kinase inhibitors . These compounds have been evaluated against various cancer cell lines and have shown promising results .

Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the design of compounds bearing 4-oxo-pyridazinone moieties . The synthesis process is tolerant of various functional groups, providing a facile access to synthetically and biologically important derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold . This scaffold is often used in the design of new molecules due to its ability to interact with various biological targets.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .科学的研究の応用

Anticancer Activity

This compound and its derivatives have been studied for their potential as anticancer agents . They exhibit DNA intercalation activities, which can disrupt the replication of cancer cells. For instance, certain derivatives have shown promising results against HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer) cell lines . These compounds can serve as templates for future optimization and investigation to produce more potent anticancer analogs.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the binding modes of compounds with biological targets like DNA. The compound has been used in molecular docking to investigate its interaction with the DNA active site, providing insights into its mechanism of action as an anticancer agent .

Antiviral Activities

Some derivatives of this compound have been synthesized and evaluated for their antiviral properties . They have been subjected to antiviral screening using plaque-reduction assays, with some compounds exhibiting cytotoxicity at certain concentrations and others showing promising antiviral activity .

Antimicrobial Properties

The antimicrobial properties of this compound have been explored, with some derivatives showing activity against pathogenic organisms. This includes antibacterial and antifungal activities, which are valuable in the development of new antimicrobial agents .

DNA Binding Activities

The compound’s derivatives have been evaluated for their DNA binding activities. This is significant for their potential use as anticancer agents, as DNA binding affinity correlates with the ability to intercalate DNA and disrupt cell replication .

ADMET Profiles

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are essential for predicting the pharmacokinetic properties of compounds. The compound and its derivatives have been analyzed for their ADMET profiles, which is a step towards understanding their suitability as drug candidates .

作用機序

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting its structure and function . Molecular docking studies have been performed to investigate the binding modes of the compound with the DNA active site .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. The disruption of DNA structure can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . This makes the compound potentially useful as an anticancer agent .

Pharmacokinetics

In silico admet profiles have been generated for similar compounds . These profiles can provide insights into the compound’s bioavailability and potential for toxicity.

Result of Action

The compound’s interaction with DNA can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This has been demonstrated in studies where the compound showed potent anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines .

将来の方向性

特性

IUPAC Name |

2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3/c1-16-7-11-18(12-8-16)26-22(31)15-29-25(32)30-21-6-4-3-5-20(21)27-24(23(30)28-29)33-19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXWOLGSAIPXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2851361.png)

![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)

![(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2851368.png)

![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2851370.png)

![N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851372.png)

![2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2851376.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2851377.png)

![3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2851379.png)